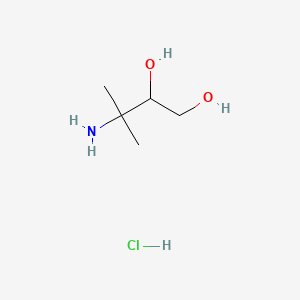
3-Amino-3-methylbutane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-methylbutane-1,2-diol hydrochloride is an organic compound with the molecular formula C5H13NO2·HCl. It is a derivative of butane and contains both amino and hydroxyl functional groups. This compound is often used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylbutane-1,2-diol hydrochloride typically involves the reaction of 3-methyl-2-butanone with ammonia and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows: [ \text{3-methyl-2-butanone} + \text{NH}_3 + \text{H}_2\text{O}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylbutane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-3-methylbutane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-3-methylbutane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2-propanediol: Similar structure but lacks the methyl group.
3-Amino-1-butanol: Contains a similar amino group but differs in the position of the hydroxyl group.
3-Amino-2-methyl-1-propanol: Similar structure with a different arrangement of functional groups.
Uniqueness
3-Amino-3-methylbutane-1,2-diol hydrochloride is unique due to the presence of both amino and hydroxyl groups on a butane backbone, along with a methyl group that influences its reactivity and interactions. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C5H14ClNO2 |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-amino-3-methylbutane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(2,6)4(8)3-7;/h4,7-8H,3,6H2,1-2H3;1H |
InChI Key |
QIEPTYKNHOUARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CO)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


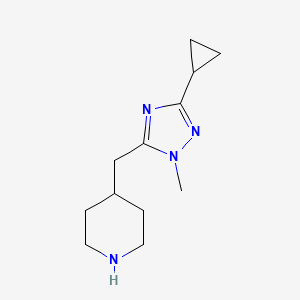
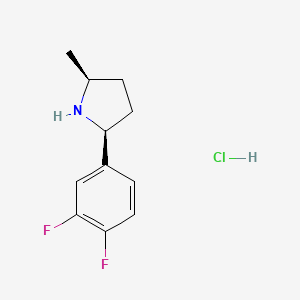
![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)
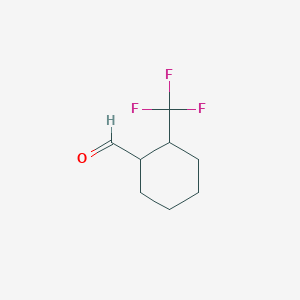

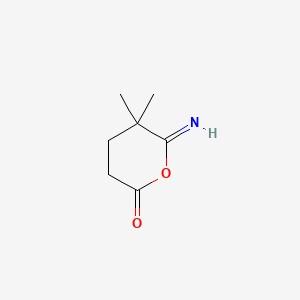
![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)


![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)
![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
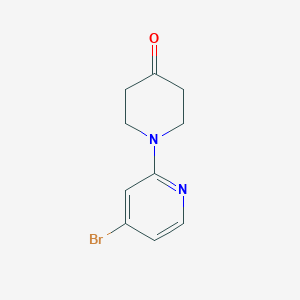
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
